molecular formula C12H10 B3027757 1,5-Diethynyl-2,4-dimethylbenzene CAS No. 1379822-09-9

1,5-Diethynyl-2,4-dimethylbenzene

Cat. No. B3027757
CAS RN: 1379822-09-9
M. Wt: 154.21 g/mol
InChI Key: HPFZIHSKAUBEON-UHFFFAOYSA-N
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Description

1,5-Diethynyl-2,4-dimethylbenzene is a chemical compound with the CAS Number: 1379822-09-9 . It has a molecular weight of 154.21 and a linear formula of C12H10 .


Molecular Structure Analysis

The molecular structure of 1,5-Diethynyl-2,4-dimethylbenzene is represented by the linear formula C12H10 . This indicates that it contains 12 carbon atoms and 10 hydrogen atoms.


Physical And Chemical Properties Analysis

1,5-Diethynyl-2,4-dimethylbenzene is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Organic Electronics and Optoelectronics

1,5-Diethynyl-2,4-dimethylbenzene exhibits interesting electronic properties due to its extended π-conjugation. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its high electron mobility and absorption in the visible range make it a promising candidate for these applications .

Molecular Building Blocks

DEDMB serves as a versatile building block in organic synthesis. Its terminal acetylene groups allow for cross-coupling reactions, such as Sonogashira coupling, to create more complex molecules. Researchers have utilized DEDMB in the construction of functional materials, including dendrimers, polymers, and macrocycles .

Supramolecular Chemistry

Supramolecular chemistry involves the design of non-covalent interactions to create functional assemblies. 1,5-Diethynyl-2,4-dimethylbenzene has been employed in host-guest systems, where it acts as a host molecule for binding guest species. These studies contribute to the development of molecular recognition and self-assembly processes .

Coordination Chemistry

DEDMB can coordinate with metal ions to form metal-organic complexes. Researchers have investigated its ligand properties in catalysis, sensing, and luminescence. The acetylene groups enhance the π-backbonding interactions, making it valuable in transition metal complexes .

Materials for Nanotechnology

Due to its rigid structure and extended π-system, DEDMB has been explored for applications in nanotechnology. It can serve as a component in molecular wires, nanotubes, and other nanostructures. Its unique electronic properties make it relevant for molecular-scale devices and sensors .

Biological Studies

While less common, some studies have investigated the biological activity of 1,5-Diethynyl-2,4-dimethylbenzene. Its potential as an anti-cancer agent or as a probe for biological imaging has been explored. However, further research is needed to fully understand its interactions with biological systems .

Safety and Hazards

The safety data sheet for 1,5-Diethynyl-2,4-dimethylbenzene suggests that it should be handled with personal protective equipment and that breathing its vapors, mist, or gas should be avoided . It also indicates that the compound is air sensitive and should be stored under inert gas .

properties

IUPAC Name

1,5-diethynyl-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFZIHSKAUBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#C)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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